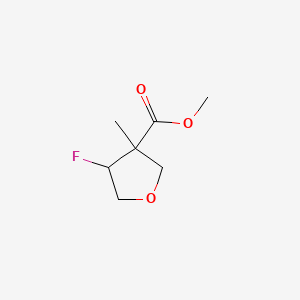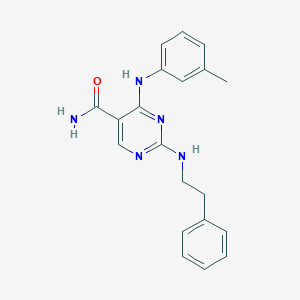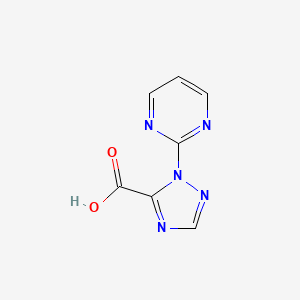
1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide typically involves the reaction of 2,3,3-trimethylindolenine with 4-bromobutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts, such as phase transfer catalysts, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1-(4-Hydroxybutyl)-3-methylimidazolium Bromide: Similar in structure but with an imidazole ring instead of an indole ring.
1-(4-Aminobutyl)-3-methylimidazolium Bromide: Contains an amino group instead of a hydroxyl group.
1-Butyl-3-methylimidazolium Bromide: Lacks the hydroxyl group and has a butyl chain instead.
Uniqueness: 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide stands out due to its unique combination of a hydroxyl group and an indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Properties
Molecular Formula |
C15H22BrNO |
|---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
4-(2,3,3-trimethylindol-1-ium-1-yl)butan-1-ol;bromide |
InChI |
InChI=1S/C15H22NO.BrH/c1-12-15(2,3)13-8-4-5-9-14(13)16(12)10-6-7-11-17;/h4-5,8-9,17H,6-7,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AFIUNLKKKOXGNX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amino]butanoate](/img/structure/B13693704.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)
![Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13693718.png)







![3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13693759.png)
